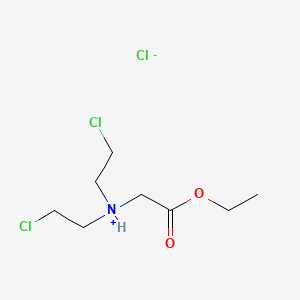
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl is an organosilicon compound that features a unique combination of functional groups, including a chloroethenyl group, a methyl group, and a naphthalen-1-yl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl typically involves the reaction of naphthalene derivatives with chlorosilanes. One common method includes the reaction of 1-naphthylmagnesium bromide with chloromethylsilane in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl undergoes various chemical reactions, including:
Oxidation: The chloroethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl involves its interaction with various molecular targets. The chloroethenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological macromolecules such as proteins and nucleic acids, potentially altering their function. The naphthalen-1-yl group may also contribute to the compound’s ability to intercalate into DNA or interact with aromatic amino acids in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloroethenyl)(methyl)(phenyl)silyl: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
(2-Chloroethenyl)(methyl)(benzyl)silyl: Contains a benzyl group in place of the naphthalen-1-yl group.
(2-Chloroethenyl)(methyl)(pyridyl)silyl: Features a pyridyl group instead of a naphthalen-1-yl group.
Uniqueness
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
93395-53-0 |
|---|---|
Molekularformel |
C13H12ClSi |
Molekulargewicht |
231.77 g/mol |
InChI |
InChI=1S/C13H12ClSi/c1-15(10-9-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3 |
InChI-Schlüssel |
MAKAYUKSBRWVCB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C=CCl)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
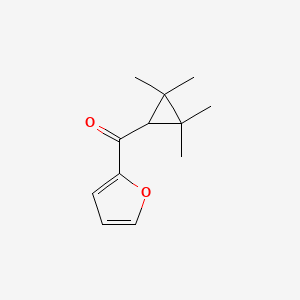
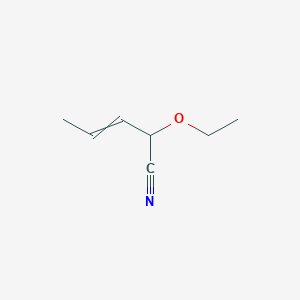
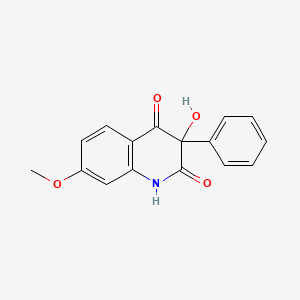

![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)
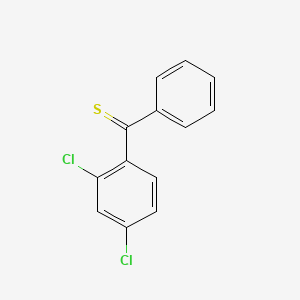

![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)


![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)

